molecular formula C₁₁H₁₉N₂O₅ B1139766 trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl CAS No. 119580-75-5

trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl

Cat. No. B1139766
M. Wt: 259.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves methods such as electrochemical oxidative decarboxylation and reactions with nucleophiles, offering pathways to obtain compounds with specific substitutions and structural configurations (Renaud & Seebach, 1986). Another approach involves the reaction of alkyl 2H-azirine-2-carboxylates with pyridinium salts to produce heterocyclic betaines, highlighting the versatility in synthesizing nitrogen-containing heterocycles (Funt et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through methods like X-ray crystallography, revealing the arrangement of atoms within the molecule and their spatial orientation. For example, the crystal structure of 3-(N-methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline has been determined, providing insights into the supramolecular layer structure in the solid state linked by intermolecular hydrogen bonds (Frey & Herdtweck, 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives are diverse, including the Ritter reaction for synthesizing pyrido- and pyrrolo[2,3-d]oxazoles, highlighting the compound's reactivity towards nitriles and cyclic N-acyliminium ions (Morgan et al., 2008). Additionally, palladium-catalyzed synthesis processes demonstrate the compound's utility in forming tetrahydrofurans through oxidative cyclization-methoxycarbonylation reactions (Gabriele et al., 2000).

Scientific Research Applications

  • Synthesis of Cross-Linking Spin Label Reagents

    Hideg et al. (1988) demonstrated the synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethylpyrrolidin-1-oxyl, which could be transformed into amino compounds and potentially useful as cross-linking spin label reagents (Hideg et al., 1988).

  • Lipid Membrane Permeability Studies

    A series of studies by Benial et al. (2012, 2013, 2014, 2016) and others used Electron Spin Resonance (ESR) to investigate the permeability of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine-1-oxyl in lipid membranes. These studies illustrate the usefulness of ESR in distinguishing between intra- and extra-membrane water and assessing membrane permeability using nitroxyl spin probes (Benial et al., 2012), (Benial et al., 2013), (Benial et al., 2014), (Benial et al., 2016).

  • Overhauser-enhanced Magnetic Resonance Imaging (OMRI)

    David Jebaraj et al. (2017) studied deuterated nitroxyl spin probes, including 3-Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine-1-oxyl, for their suitability in in vivo/in vitro electron spin resonance and Overhauser-enhanced magnetic resonance imaging modalities (David Jebaraj et al., 2017).

  • Electron Spin Resonance (ESR) Spectroscopy for Cellular Studies

    Shen et al. (2002) explored nitroxides, including this compound, as biophysical probes for molecular motion, intracellular oxygen, pH, and other cellular processes. They found that isoindoline nitroxides, which include derivatives of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine-1-oxyl, have high relative oxygen sensitivity and moderate metabolism rates in cells, making them useful for EPR studies in viable systems (Shen et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions or potential applications of this compound are not specified in the available resources .

properties

InChI

InChI=1S/C11H19N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8H,6H2,1-5H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMQWQHWAPHJD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71433783

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